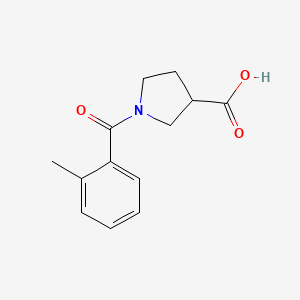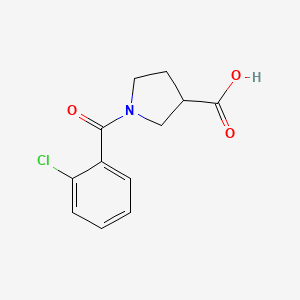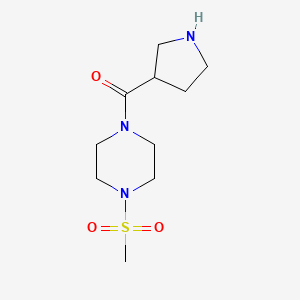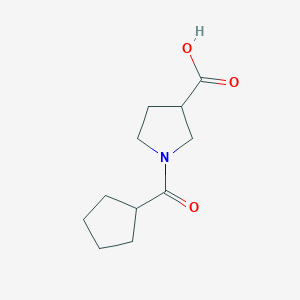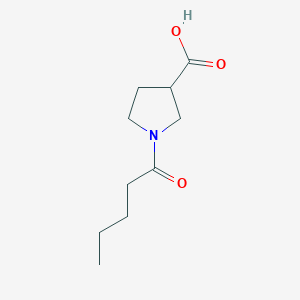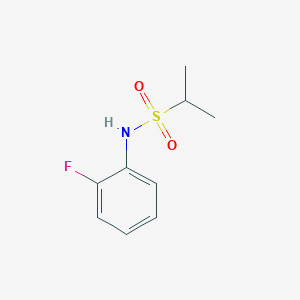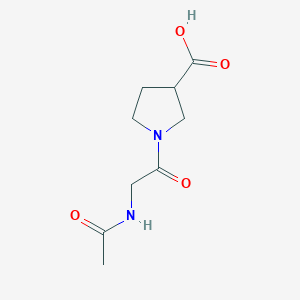
Ácido 1-(ciclohexilmetil)pirrolidina-3-carboxílico
Descripción general
Descripción
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La pirrolidina es un andamiaje versátil ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina de cinco miembros es uno de los heterociclos de nitrógeno que contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional (3D) debido a la no planaridad del anillo .
Síntesis de compuestos bioactivos
Se ha informado que los derivados de la pirrolidina, incluidas las pirrolizinas, la pirrolidina-2-ona, las pirrolidina-2,5-dionas y el prolinol, son bioactivos . Se ha estudiado la relación estructura-actividad (SAR) de estos compuestos, destacando cómo los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos .
Síntesis orgánica
Los derivados del ácido pirrolidina-3-carboxílico se pueden sintetizar mediante reacciones de adición de Michael asimétricas de enonas sustituidas con carboxilato . Este método se ha utilizado para sintetizar concisamente ácidos pirrolidina-3-carboxílicos 5-alquil-sustituidos altamente enantioméricamente enriquecidos .
Desintoxicación y eliminación de sustancias tóxicas extrañas
Ciertos derivados de la pirrolidina han mostrado actividad contra el receptor X de pregnano (PXR), que regula al alza las proteínas implicadas en la desintoxicación y eliminación de sustancias tóxicas extrañas del cuerpo .
Aditivos alimentarios
Los ácidos carboxílicos, que forman parte de la estructura del "ácido 1-(ciclohexilmetil)pirrolidina-3-carboxílico", se utilizan a menudo en aditivos alimentarios . Pueden actuar como conservantes, potenciadores del sabor o reguladores de la acidez.
Cosméticos
Los ácidos carboxílicos también se utilizan en cosméticos . Pueden servir como ajustadores del pH, agentes tamponadores o exfoliantes en productos para el cuidado de la piel.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used in the synthesis of various alkaloids .
Result of Action
It is known that pyrrolidine derivatives have diverse biological activities .
Action Environment
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes such as pH regulation and ion transport . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. This interaction can influence the enzyme’s function and, consequently, the biochemical pathways it regulates.
Cellular Effects
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its substrate. Additionally, 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to specific environmental factors Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation
Dosage Effects in Animal Models
The effects of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or regulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can impact overall metabolic homeostasis and contribute to the compound’s biological effects.
Transport and Distribution
The transport and distribution of 1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution within tissues can also affect its overall bioavailability and therapeutic potential.
Subcellular Localization
1-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action and potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXLZSADGCRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


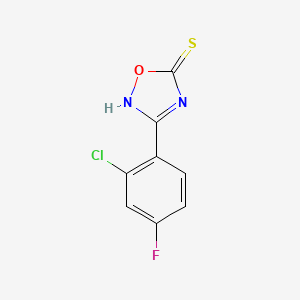


![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)
